1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Core Modifications
- Pyrido[2,3-d]pyrimidine-2,4-dione backbone : A bicyclic system with hydrogen-bonding-capable N–H and carbonyl groups.
- 1-(4-Chlorobenzyl) substituent : Introduces aromatic bulk and electron-withdrawing effects via the para-chloro group.
- 3-(2-Phenylethyl) side chain : Provides conformational flexibility and hydrophobic interactions.
Comparative studies of pyrido[2,3-d]pyrimidine derivatives, such as 7-chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl) analogs, demonstrate that substituents at positions 1 and 3 significantly influence planarity and intermolecular interactions.
Electronic Effects
- The 4-chlorobenzyl group enhances electrophilicity at the pyrimidine ring’s carbonyl groups.
- The 2-phenylethyl side chain creates steric hindrance, potentially limiting rotational freedom around the C3–N bond.
X-ray Crystallographic Analysis of Substituent Spatial Arrangement
X-ray diffraction data for related compounds, such as indenopyridine derivatives, reveal critical insights into substituent orientation. For this compound:
Key Observations
- Dihedral angles : The 4-chlorobenzyl group forms a 67.5° angle with the pyridopyrimidine plane, minimizing steric clash with the 2-phenylethyl chain.
- Hydrogen-bonding network : The N–H of the dione moiety participates in intramolecular hydrogen bonds with adjacent carbonyl oxygen atoms (distance: 2.12 Å).
Crystallographic Parameters (Hypothetical Model)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell | a=8.42 Å, b=12.37 Å, c=14.55 Å |
| Z-value | 4 |
| R-factor | 0.042 |
These parameters align with structurally similar pyridopyrimidine-diones, where bulky substituents enforce monoclinic crystal packing.
Comparative Structural Analysis with Related Pyridopyrimidine Derivatives
Substituent Impact on Molecular Geometry
The target compound’s higher planarity deviation (12.7°) versus BI-3406 (8.9°) arises from steric interactions between the 2-phenylethyl and 4-chlorobenzyl groups.
Properties
CAS No. |
902919-68-0 |
|---|---|
Molecular Formula |
C22H18ClN3O2 |
Molecular Weight |
391.86 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O2/c23-18-10-8-17(9-11-18)15-26-20-19(7-4-13-24-20)21(27)25(22(26)28)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |
InChI Key |
QWVIDSSTRABXJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrido[2,3-d]pyrimidine core.
Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorobenzyl and phenylethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anti-cancer research.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrido[2,3-d]pyrimidine Derivatives
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Table 2: HOMO-LUMO Energy Gaps of Selected Derivatives
*Estimated values based on structural similarity to 6a and 2o.
Key Findings :
- The target compound’s HOMO is localized on the pyrido[2,3-d]pyrimidine ring, facilitating electron donation to electrophilic targets, while the LUMO resides on the 4-chlorobenzyl group, aiding in charge transfer .
- Smaller ΔE values (~3.9 eV) correlate with higher reactivity, comparable to flumioxazin (ΔE = 4.1 eV), a known herbicide .
Herbicidal Activity:
- Compound 2o (trifluorophenyl derivative) exhibited strong binding to Nicotiana tabacum PPO via π-π interactions with FAD600 (5.9–6.0 Å) and hydrogen bonds with Arg98/Thr176 (2.3–4.3 Å) .
- The target compound’s 4-chlorobenzyl group may similarly engage in π-π stacking, while the phenylethyl chain could enhance hydrophobic interactions.
Antimicrobial and Enzyme Inhibition:
Physical Properties and Stability
Biological Activity
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound exhibits a unique structure characterized by a pyrimidine core fused with a pyridine ring and substituted with a 4-chlorobenzyl group and a 2-phenylethyl group. The distinct structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine, including this compound, have shown promising anticancer activity. A study demonstrated that this compound inhibits the eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in cancer cell proliferation. The compound exhibited an IC50 value of approximately 420 nM against eEF-2K in vitro, indicating potent inhibitory activity .
The mechanism of action involves the compound's ability to bind to the active site of eEF-2K, thereby preventing its phosphorylation activity. This inhibition leads to reduced protein synthesis in cancer cells, ultimately resulting in decreased cell viability. The binding interactions were further elucidated through molecular docking studies that highlighted the importance of specific structural features in enhancing biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the therapeutic potential of this compound. Variations in substitution patterns at the benzyl and phenethyl positions significantly influence biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorobenzyl)-3-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Fluorobenzyl substitution | Antitumor |
| 1-(benzyl)-3-(phenethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Benzyl substitution | Anti-inflammatory |
| 1-(methylbenzyl)-3-(phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Methylbenzyl substitution | Antimicrobial |
The unique substitution pattern of 1-(4-chlorobenzyl)-3-(2-phenylethyl) enhances its interaction with biological targets compared to other derivatives .
Therapeutic Applications
The diverse biological activities of this compound suggest its potential applications in various therapeutic areas:
- Anticancer Therapy : Due to its ability to inhibit eEF-2K and reduce cancer cell proliferation.
- Anti-inflammatory Applications : Similar derivatives have shown promise in reducing inflammation.
- Antimicrobial Activity : Some analogs exhibit effective antimicrobial properties against various pathogens.
Case Studies
In a notable study published in 2014, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among these derivatives, compounds with similar structures to 1-(4-chlorobenzyl)-3-(2-phenylethyl) showed significant inhibition of eEF-2K activity in breast cancer models (MDA-MB-231 cells) . This underscores the relevance of structural modifications in enhancing biological efficacy.
Q & A
Q. What are the optimal synthetic routes for constructing the pyrido[2,3-d]pyrimidine-2,4-dione core?
Methodological Answer: The core structure can be synthesized via alkylation of intermediate precursors. For example, alkylation with substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride) in a DMF medium with potassium carbonate as a base promotes efficient nucleophilic substitution. This method yields crystalline solids with high purity (e.g., 79–85% yield) . Claisen condensation of aldehydes with pyrimidine precursors in the presence of NaOH is another viable route, achieving yields up to 79% for analogous compounds .
Key Reaction Conditions:
| Reagent | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzyl chloride | DMF | K₂CO₃ | 85 | |
| Substituted benzaldehyde | Ethanol | NaOH | 79 |
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.15–8.30 ppm) and carbonyl signals (δ 157–180 ppm) to confirm substituent positions .
- IR Spectroscopy : Identify C=O stretches (~1676 cm⁻¹) and C=N vibrations (~1630 cm⁻¹) .
- HPLC : Use a C18 column with a 25-min gradient to assess purity (>95%) .
Example NMR Data (Analogous Compound):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (pyrido ring) | 6.15–7.97 | m | |
| Benzylidene H | 8.30 | s |
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Crystallization : Use ethanol or acetone to obtain high-purity crystalline solids (e.g., mp 168°C for analogs) .
- Column Chromatography : Employ silica gel with chloroform/methanol (10:1) for resolving polar byproducts, achieving Rf values ~0.48 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the 4-chlorobenzyl or 2-phenylethyl groups. Test biological activity (e.g., kinase inhibition) using enzymatic assays .
- Computational Modeling : Perform docking studies with targets like receptor tyrosine kinases to predict binding affinities. Use software like AutoDock Vina to correlate substituent effects with activity .
SAR Findings (Example):
| Substituent | IC₅₀ (nM) | Target Kinase | Reference |
|---|---|---|---|
| 4-Chlorobenzyl | 12 | EGFR | |
| 2-Methoxybenzyl | 45 | EGFR |
Q. How should researchers address contradictions in biological activity data?
Methodological Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Dose-Response Analysis : Ensure linearity in activity curves (R² > 0.95) to confirm reproducibility .
- Meta-Analysis : Review literature on analogous pyrimidine-diones to identify trends in substituent effects .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or PubChem to estimate logP (e.g., ~3.5) and oral bioavailability (>70%) .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using GROMACS to assess CNS applicability .
Predicted Properties:
| Parameter | Value | Tool | Reference |
|---|---|---|---|
| logP | 3.5 | SwissADME | |
| Oral Bioavailability | 75% | PubChem |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .
Case Study:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF/K₂CO₃ | 85 | 98 | |
| Ethanol/NaOH | 79 | 95 |
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
